molecular formula C9H8BrN B1596716 2-(4-Bromophenyl)ethylisocyanide CAS No. 730964-66-6

2-(4-Bromophenyl)ethylisocyanide

Cat. No. B1596716
M. Wt: 210.07 g/mol
InChI Key: OAAQPFXPFMGDAT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethylisocyanide (CAS number: 730964-66-6) is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It falls within the category of isocyanides, which are characterized by the presence of an isocyanide functional group (–N≡C) attached to an organic moiety.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Benzimidazoles : 2-(4-Bromophenyl)ethylisocyanide is utilized in the synthesis of 1-substituted benzimidazoles, which are achieved through the reaction with primary amines under copper(I) iodide catalysis, resulting in moderate to good yields (Lygin & Meijere, 2009).

  • Radical Cyclisation Reactions : This compound is used as a building block in radical cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005).

  • Hydrovinylation Reactions : In the field of organometallic chemistry, 2-(4-Bromophenyl)ethylisocyanide participates in hydrovinylation reactions, such as the codimerization of ethylene and functionalized vinylarenes (RajanBabu et al., 2003).

Synthesis of Novel Compounds

  • Preparation of Heterocyclic Compounds : It serves as a starting material for the preparation of a series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives, showing potential in antibacterial activities (El-Hashash et al., 2015).

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides : Employed in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).

Material Science and Catalysis

  • Optical and Electrochemical Characteristics : 2-(4-Bromophenyl)ethylisocyanide has been studied for its effects on the optical and electrochemical characteristics of Ir(III) complexes, which has implications in material science and catalysis (Katlenok et al., 2017).

Pharmaceutical Research

  • Synthesis of Antimicrobial Agents : It's involved in the synthesis of substituted phenyl azetidines, which are evaluated for their antimicrobial activities (Doraswamy & Ramana, 2013).

properties

IUPAC Name

1-bromo-4-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAQPFXPFMGDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373736
Record name 2-(4-Bromophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethylisocyanide

CAS RN

730964-66-6
Record name 2-(4-Bromophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, J Chen, C Qiao - Chemical Biology & Drug Design, 2013 - Wiley Online Library
A series of aromatic ring‐modified praziquantel derivatives were prepared and evaluated against juvenile and adult stage of S chistosoma japonicumin. Several analogs comparable in …
Number of citations: 23 onlinelibrary.wiley.com

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